2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione
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Overview
Description
“2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione” is a chemical compound that belongs to the class of organic compounds known as indane-1,3-diones . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Synthesis Analysis
Indane-1,3-dione and its derivatives have been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . For instance, a Diels–Alder reaction between l,3-diphenylbenzo [c]furan and cyclopent-4-ene-l,3-dione can furnish the 1,3-diphenylbenzo [c]furan-cyclopent-4 ene-1,3-dione adduct .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an indane-1,3-dione core, which is a common feature in many biologically active compounds . This structure can be found in numerous natural products, sustaining the interest for these compounds .Chemical Reactions Analysis
Indane-1,3-dione is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications . It possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C16H10BrNO2 and its molecular weight is 328.16 .Scientific Research Applications
Synthesis and Anti-inflammatory Activity
A study focused on synthesizing diversely substituted indane-1,3-diones, including derivatives similar to "2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione", and evaluating their anti-inflammatory activities. The most active compound in this study showed potential in decreasing prostaglandin production and leukocyte migration, suggesting its use in anti-inflammatory applications without affecting cyclo-oxygenase or 5-lipoxygenase, indicating a potential interference with phospholipase A2 activity (Leblois et al., 1987).
Antimicrobial Activity
Another research explored the antimicrobial potential of indane-1,3-dione derivatives. A series of compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungi. The study found that some derivatives displayed interesting antimicrobial activity, with certain compounds showing higher activity compared to reference drugs (Ghorab et al., 2017).
Synthesis Techniques
Research on the synthesis of 2-substituted indene-1,3(2H)-dione derivatives from 1-(2-halophenyl)-1,3-diones using phenyl formate as a CO source in palladium-catalyzed intramolecular carbonylative annulation processes was also reported. This method demonstrated a broad substrate scope with good to excellent yields, showcasing efficient synthesis routes for indane-1,3-dione derivatives (Zhang et al., 2015).
Photomagnetic and Photochromic Properties
A study on the synthesis of brominated 6,6′-Dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones, closely related to the chemical structure of interest, investigated their UV-Vis absorption spectra in CH2Cl2 solution and their photomagnetic and photochromic properties in the solid state. This research suggested the possibility of using these derivatives in material science for their unique optical properties (Chen et al., 2010).
Future Directions
Mechanism of Action
Target of Action
It is known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This suggests that the compound could interact with a variety of biological targets.
Mode of Action
Indane-1,3-dione and its derivatives are known to be versatile building blocks in chemistry, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Given the versatility of indane-1,3-dione and its derivatives, it is likely that the compound could influence a variety of biochemical pathways .
Result of Action
Given the versatility of indane-1,3-dione and its derivatives, it is likely that the compound could have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[(2-bromophenyl)iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2/c17-13-7-3-4-8-14(13)18-9-12-15(19)10-5-1-2-6-11(10)16(12)20/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKZLFSWLKDMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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